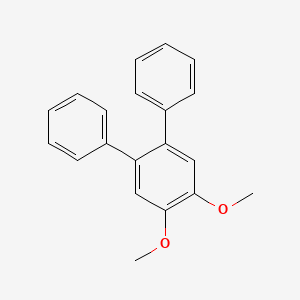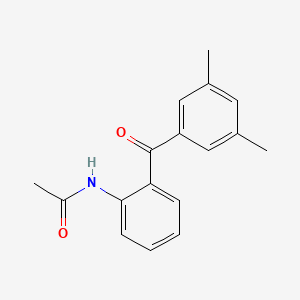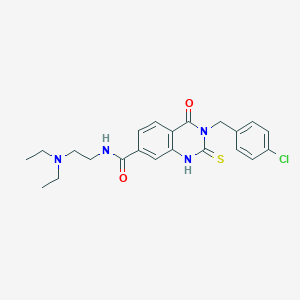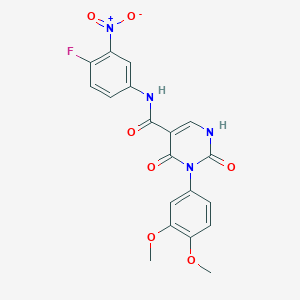![molecular formula C12H12N5NaO5S2 B14116928 sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14116928.png)
sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino cephalosporanic acid is a key intermediate in the synthesis of cephalosporin antibiotics. It is a derivative of cephalosporin C and plays a crucial role in the production of various cephalosporin antibiotics, which are widely used to treat bacterial infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino cephalosporanic acid involves several steps. One common method includes the reaction of cephalosporin C with acetonitrile and boron trifluoride acetonitrile complex compound. The reaction is carried out at a temperature range of 10 to 20 degrees Celsius until the residual cephalosporin C is less than or equal to 0.5 percent . The reaction mixture is then cooled to 0 to 10 degrees Celsius, followed by hydrolysis with purified water. The product is extracted using ethyl acetate, and the pH is adjusted to 3.4 to 3.6 using a base .
Industrial Production Methods
In industrial settings, the production of 7-Amino cephalosporanic acid involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the product. The final product is typically obtained as a white crystalline solid with a purity of more than 99.5 percent .
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino cephalosporanic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 7-Amino cephalosporanic acid can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
7-Amino cephalosporanic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various cephalosporin antibiotics.
Biology: It is used in studies related to bacterial resistance and the development of new antibiotics.
Medicine: It is a key intermediate in the production of cephalosporin antibiotics, which are used to treat a wide range of bacterial infections.
Industry: It is used in the large-scale production of antibiotics for pharmaceutical use.
Wirkmechanismus
The mechanism of action of 7-Amino cephalosporanic acid involves its role as a precursor in the synthesis of cephalosporin antibiotics. These antibiotics work by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death. The molecular targets include penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cephalosporin C: The parent compound from which 7-Amino cephalosporanic acid is derived.
Cephalexin: A first-generation cephalosporin antibiotic.
Ceftriaxone: A third-generation cephalosporin antibiotic.
Uniqueness
7-Amino cephalosporanic acid is unique due to its role as a key intermediate in the synthesis of various cephalosporin antibiotics
Eigenschaften
Molekularformel |
C12H12N5NaO5S2 |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C12H13N5O5S2.Na/c1-16-12(14-7(18)8(19)15-16)24-3-4-2-23-10-5(13)9(20)17(10)6(4)11(21)22;/h5,10H,2-3,13H2,1H3,(H,15,19)(H,21,22);/q;+1/p-1/t5?,10-;/m1./s1 |
InChI-Schlüssel |
PJJRLUBHVGIDHN-JXUQNTCUSA-M |
Isomerische SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H](C(C3=O)N)SC2)C(=O)[O-].[Na+] |
Kanonische SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(Dimethylamino)-1-[3-phenoxy-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one](/img/structure/B14116878.png)
![Ethanone, 1-[4-(1-heptynyl)phenyl]-](/img/structure/B14116879.png)
![2-cyano-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B14116881.png)

![2-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14116900.png)
![3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116907.png)


![CarbaMic acid, [(5S)-5-[[(2R)-3-(3,5-dibroMo-4-hydroxyphenyl)-2-[[[4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl)-1-piperidinyl]carbonyl]aMino]-1-oxopropyl]aMino]-6-oxo-6-[4-(4-pyridinyl)-1-piperazinyl]hexyl]-, 1,1-diMethylethyl ester (9CI)](/img/structure/B14116921.png)
![Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14116927.png)
